3-(3,5-Dichlorophenoxy)benzaldehyde
CAS No.: 81028-92-4
Cat. No.: VC3703543
Molecular Formula: C13H8Cl2O2
Molecular Weight: 267.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81028-92-4 |
|---|---|
| Molecular Formula | C13H8Cl2O2 |
| Molecular Weight | 267.1 g/mol |
| IUPAC Name | 3-(3,5-dichlorophenoxy)benzaldehyde |
| Standard InChI | InChI=1S/C13H8Cl2O2/c14-10-5-11(15)7-13(6-10)17-12-3-1-2-9(4-12)8-16/h1-8H |
| Standard InChI Key | BISWHYILBVQCRA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O |
| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O |
Introduction
Chemical Identity and Structure
Molecular Structure and Basic Properties
3-(3,5-Dichlorophenoxy)benzaldehyde consists of two benzene rings connected by an oxygen atom (diphenyl ether structure), with two chlorine atoms at positions 3 and 5 on one ring and an aldehyde group at position 3 on the other ring. This structural arrangement provides the compound with its distinct chemical and physical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈Cl₂O₂ |
| Molecular Weight | 267.11 g/mol |
| CAS Registry Number | 81028-92-4 |
| EINECS Number | 279-661-4 |
| MDL Number | MFCD00003355 |
The molecular weight has been reported as 267.11 g/mol in some sources and as 267.1074 g/mol in others , demonstrating slight variations in precision between different chemical databases. The compound's structure features a formyl group (-CHO) that makes it an aromatic aldehyde, while the two chlorine atoms on the second ring provide halogen functionality.
Nomenclature and Alternative Identifiers
The compound is known by several synonyms in chemical literature and databases:
| Synonym | Description |
|---|---|
| m-(3,5-Dichlorophenoxy)benzaldehyde | Alternative name indicating meta position of aldehyde group |
| Benzaldehyde,3-(3,5-dichlorophenoxy)- | Alternative name emphasizing the benzaldehyde base structure |
| 3,5-Dichloro-3'-formyldiphenyl ether | Name highlighting the diphenyl ether framework |
| 3-(3,5-Dichorophenoxy)benzaldehyde | Common alternative spelling in some databases |
These various names appear across different chemical databases and supplier catalogs, allowing researchers to identify the compound through multiple search terms .
Physical and Chemical Properties
Physical State and Appearance
3-(3,5-Dichlorophenoxy)benzaldehyde appears as a white to yellow solid at room temperature . Its crystalline nature is consistent with other aromatic aldehydes of similar molecular weight. The physical state of this compound makes it suitable for various handling methods in laboratory settings.
Thermodynamic Properties
The compound demonstrates specific thermodynamic characteristics that are important for its processing, storage, and application in research:
| Property | Value | Source |
|---|---|---|
| Melting Point | 48-55°C (literature range) | |
| Melting Point | 56-60°C (specification test results) | |
| Boiling Point | 396.1°C at 760 mmHg | |
| Flash Point | >110°C | |
| Flash Point | 165.5°C | |
| Density | 1.365 g/cm³ |
The variation in reported melting point values (48-55°C versus 56-60°C) may reflect differences between theoretical/literature values and actual measured values during quality control testing . The high boiling point (396.1°C) indicates low volatility at room temperature, which affects its handling properties in laboratory settings .
Spectroscopic and Analytical Properties
Spectroscopic techniques are commonly used to identify and verify the purity of 3-(3,5-Dichlorophenoxy)benzaldehyde:
| Property | Value | Source |
|---|---|---|
| Refractive Index | 1.626 | |
| Infrared Spectrum | Conforming to reference standard | |
| Gas Chromatography Purity | ≥94% |
The infrared spectrum is used as a confirmatory test for identity, while gas chromatography serves as a quantitative method for determining purity . These analytical parameters are essential for quality control in commercial production and research applications.
| Hazard Classification | Category | Source |
|---|---|---|
| Acute toxicity, Oral | Category 4 | |
| Serious eye damage | Category 1 | |
| Skin sensitisation | Category 1 | |
| Acute aquatic toxicity | Category 1 | |
| Chronic aquatic toxicity | Category 1 |
These classifications translate to specific hazard statements that communicate the nature of the risks:
| Hazard Statement Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H317 | May cause an allergic skin reaction | |
| H318 | Causes serious eye damage | |
| H410 | Very toxic to aquatic life with long lasting effects |
The compound carries the signal word "Danger" and is associated with GHS pictograms GHS05 (corrosion), GHS07 (exclamation mark), and GHS09 (environment) .
Additional safety information includes:
These precautions emphasize the importance of proper personal protective equipment, especially eye protection, and highlight the environmental hazards associated with this compound.
| Parameter | Specification | Source |
|---|---|---|
| Appearance | White to yellow solid | |
| Infrared spectrum | Conforms to reference standard | |
| Melting point | 56-60°C | |
| Gas Chromatography Purity | ≥94% | |
| Shelf Life | 60 months |
These specifications ensure consistent quality for research and development applications, with an extended shelf life that makes the compound suitable for long-term storage under appropriate conditions .
Packaging and Supply Information
The compound is commercially available through various chemical suppliers:
The product is typically stored at ambient temperature , indicating stability under normal laboratory conditions when properly sealed and protected from environmental contaminants.
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